1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Overview
Description
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione, also known as 1,4-Dihydroxy-9,10-anthraquinone, is a chemical compound with the molecular formula C15H10O5 . It is a derivative of anthraquinone, which is a type of aromatic compound with a three-ring structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of aminoanthraquinones were synthesized in a two-step reaction. The first step involved treating 1,4-dihydroxyanthracene-9,10-dione with butylamine in the presence of iodobenzene-diacetate to yield 2-(butylamino)-1,4-dihydroxyanthraquinone . The second step involved reduction, methylation, and acylation .Molecular Structure Analysis
The molecular structure of this compound consists of a three-ring structure with hydroxyl groups at the 1 and 4 positions and a hydroxymethyl group at the 2 position . The molecular weight of this compound is 270.24 .Mechanism of Action
The mechanism of action of anthraquinone derivatives is often related to their ability to interact with biological macromolecules. For instance, many anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes .
Future Directions
The future directions for research on 1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given the interesting properties of anthraquinone derivatives, they may have potential uses in various fields such as medicine, particularly in the development of new anticancer agents .
properties
IUPAC Name |
1,4-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-5,16-18H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWUNQIVFSTASV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043551 | |
Record name | 1,4-Dihydroxy-2-(hydroxymethyl)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22296-59-9 | |
Record name | 1,4-Dihydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22296-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydroxy-2-(hydroxymethyl)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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